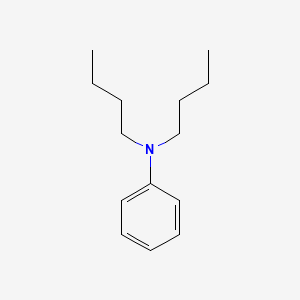

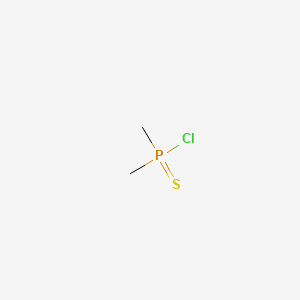

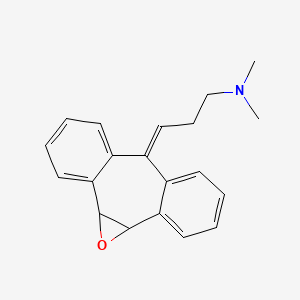

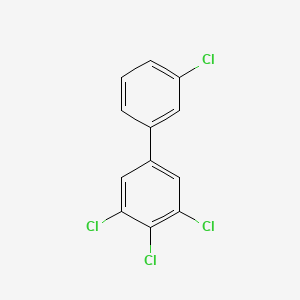

![molecular formula C9H7BrN2S2 B1345265 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine CAS No. 90484-42-7](/img/structure/B1345265.png)

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine, commonly referred to as 5-BPS, is a chemical compound with a variety of applications in scientific research. It is a white crystalline solid, soluble in water and alcohol, and is synthesized from 4-bromophenol and thiourea. 5-BPS has been utilized in the synthesis of various heterocyclic compounds, as well as in the study of biochemical and physiological effects in laboratory experiments.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

A study synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, including derivatives similar to the requested compound, showing significant antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013). Another research developed novel imidazothiazole sulfides and sulfones, which demonstrated better anthelmintic and anti-inflammatory activities (Shetty et al., 2010).

Anti-inflammatory and Anthelmintic Activities

The compounds synthesized from derivatives of the specified chemical showed promising results in anti-inflammatory and anthelmintic testing, highlighting their potential for developing new treatments in these areas (Shetty et al., 2010).

Photophysical Properties for Sensing Applications

Research into 5-amino-2-(4-methylsulfanylphenyl)thiazoles, closely related to the specified compound, explored their photophysical properties. This study is significant for developing fluorescent molecules useful in material sciences, sensing hazardous compounds and metals, and biomolecular sciences, demonstrating the versatility of thiazole derivatives in scientific research (Murai et al., 2018).

Antituberculosis and Cytotoxicity Studies

A series of 3-heteroarylthioquinoline derivatives, structurally related to the requested compound, were synthesized and tested for in vitro activity against Mycobacterium tuberculosis, showing significant activity. This highlights the potential use of such compounds in treating tuberculosis and their safety profile in cytotoxicity studies against mouse fibroblasts (Chitra et al., 2011).

Mécanisme D'action

Biochemical Pathways

Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Result of Action

Some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .

Analyse Biochimique

Biochemical Properties

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions of this compound is with the enzyme thiazole synthase, which is involved in the biosynthesis of thiamine (vitamin B1). The sulfanyl group in this compound can form covalent bonds with the active site of thiazole synthase, inhibiting its activity and affecting thiamine biosynthesis .

Additionally, this compound can interact with various proteins involved in cellular signaling pathways. For instance, it may bind to receptor tyrosine kinases, modulating their phosphorylation status and downstream signaling events. These interactions can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and the downregulation of anti-apoptotic proteins like BCL-2. Consequently, the mitochondrial membrane potential is disrupted, leading to the release of cytochrome c and activation of caspases .

In addition to its pro-apoptotic effects, this compound can influence cell signaling pathways. For example, it can inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. By inhibiting this pathway, the compound can reduce cell proliferation and enhance sensitivity to chemotherapeutic agents .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of thiazole synthase, as mentioned earlier. The sulfanyl group of the compound forms a covalent bond with the active site cysteine residue of the enzyme, leading to its inactivation .

Furthermore, this compound can bind to receptor tyrosine kinases, preventing their dimerization and autophosphorylation. This inhibition disrupts downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, ultimately affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis. The extent of these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, potentially affecting metabolic flux and metabolite levels. For instance, the compound’s metabolites may inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. The compound can be taken up by cells through organic anion transporters and distributed to various cellular compartments . Additionally, binding proteins such as albumin can facilitate the transport of the compound in the bloodstream, enhancing its bioavailability and distribution to target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and nucleus . In the mitochondria, it can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and activation of the intrinsic apoptotic pathway . In the nucleus, the compound can interact with transcription factors and other nuclear proteins, affecting gene expression and cellular responses .

Propriétés

IUPAC Name |

5-(4-bromophenyl)sulfanyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S2/c10-6-1-3-7(4-2-6)13-8-5-12-9(11)14-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSLQISXRKZGHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=CN=C(S2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640032 |

Source

|

| Record name | 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90484-42-7 |

Source

|

| Record name | 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.